4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline
Description
Properties
IUPAC Name |
4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-6-11(18)4-5-14(10)23-17-12-7-15(21-2)16(22-3)8-13(12)19-9-20-17/h4-9H,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPQTHCJBCHKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=NC=NC3=CC(=C(C=C32)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline typically involves the following steps :
Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions starting from 2-aminobenzamide and appropriate aldehydes or ketones.
Coupling Reaction: The final step involves the coupling of the quinazoline derivative with 3-methylaniline using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)
One of the primary applications of 4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline is its role as a VEGFR inhibitor. Research indicates that compounds with similar structures have been shown to suppress the activity of KDR (kinase insert domain receptor), which is critical in the process of angiogenesis. By inhibiting VEGFR, these compounds can potentially treat conditions related to abnormal blood vessel formation, such as:
- Cancer : The compound's ability to induce apoptosis in endothelial cells can help in managing tumor growth by cutting off their blood supply .
- Age-related Macular Degeneration : By targeting angiogenesis, it may also provide therapeutic benefits for eye diseases characterized by abnormal blood vessel growth .
- Chronic Inflammatory Diseases : The inhibition of VEGFR can mitigate inflammation-related vascular issues .
Anticancer Activity
The compound has been studied for its anticancer properties, particularly against various cancer cell lines. For example:
-
EGFR Inhibition : Research has demonstrated that derivatives of quinazoline compounds exhibit potent inhibitory activity against the epidermal growth factor receptor (EGFR), which is a common target in cancer therapy. The presence of methoxy groups enhances this activity significantly .
Compound IC50 (nM) Target This compound TBD EGFR Other Quinazoline Derivatives 0.12 - 20.72 EGFR
Kinase Inhibition
The compound has shown potential as a protein kinase inhibitor, particularly against Plasmodium falciparum Protein Kinase 6 (PfPK6). The structure's methoxy substituents are critical for enhancing inhibitory potency, suggesting that modifications at these positions could lead to more effective kinase inhibitors .
Case Study 1: Quinazoline Derivatives in Cancer Therapy
A study focused on the synthesis and biological evaluation of various quinazoline derivatives highlighted the importance of structural modifications in enhancing anticancer activity. It was found that compounds with specific substitutions at the aniline ring exhibited significantly improved IC50 values against cancer cell lines compared to standard treatments .
Case Study 2: VEGF and Angiogenesis
Research conducted on compounds targeting VEGF pathways demonstrated that inhibitors like this compound could effectively reduce tumor vascularization and improve outcomes in animal models of cancer . This underscores the compound's potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline involves the inhibition of specific molecular targets and pathways . It has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell proliferation and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) and inhibit the growth of cancer cells .
Comparison with Similar Compounds
Structural Analogues and Similarity Analysis
The compound shares structural homology with several derivatives, as evidenced by similarity scores and functional group variations:
Key Observations :
Pharmacological Activity
EGFR Inhibition :
- Target Compound : While direct IC50 data for 286371-73-1 is unavailable, its structural analogue 8b (a quinazoline-2-carboxamide derivative) exhibits an IC50 of 14.8 nM against EGFR, highlighting the importance of the quinazoline scaffold in kinase inhibition .
- Thiourea Derivatives : Compound 6a shows moderate EGFR binding but lower potency compared to carboxamide derivatives, likely due to reduced solubility .
Biological Activity
4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline, with the CAS number 190728-25-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₇H₁₆N₂O₃
- Molecular Weight : 296.32 g/mol
- Purity : Varies by source; typically high purity (>95%) is desired for biological studies.
The compound exhibits its biological activity primarily through inhibition of specific kinases involved in cancer progression and angiogenesis. Notably, it has shown efficacy against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth.
Anticancer Properties
Research indicates that derivatives of quinazoline compounds, including this compound, possess significant anticancer properties. The compound has demonstrated:
- Inhibition of EGFR : Studies have reported IC₅₀ values as low as 10.2 nM against resistant cancer cell lines, indicating potent activity against tumors that express mutated forms of the epidermal growth factor receptor (EGFR) .
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of the compound have been evaluated across various cancer cell lines:
- HepG2 : IC₅₀ = 0.28 μM
- A549 : IC₅₀ = 0.59 μM
These values suggest strong antiproliferative activity .
Structure-Activity Relationship (SAR)
The structure of this compound is pivotal for its biological activity. Key findings from SAR studies include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aniline ring enhances binding affinity to target kinases.
- Substituent Positioning : Substituents at the ortho and para positions relative to the amino group are preferred for higher activity due to optimal hydrogen bonding interactions with the kinase binding site .
Case Studies and Research Findings
Q & A
Q. Citations
- : Structural analogs and methoxy group interactions.
- : Safety protocols and storage.
- : Synthesis optimization, analytical methods, and biological assays.
- : Nucleophilic substitution strategies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
